molecular formula C9H11IO3 B14309688 Benzenemethanol, 2-iodo-4,5-dimethoxy- CAS No. 110451-87-1

Benzenemethanol, 2-iodo-4,5-dimethoxy-

Cat. No.: B14309688
CAS No.: 110451-87-1
M. Wt: 294.09 g/mol
InChI Key: WHSKCCLPZHCCAT-UHFFFAOYSA-N
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Description

(2-Iodo-4,5-dimethoxyphenyl)methanol is an organic compound characterized by the presence of iodine and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-4,5-dimethoxyphenyl)methanol typically involves the iodination of 4,5-dimethoxybenzyl alcohol. The process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position on the phenyl ring.

Industrial Production Methods: Industrial production of (2-Iodo-4,5-dimethoxyphenyl)methanol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Iodo-4,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-iodo-4,5-dimethoxybenzaldehyde or 2-iodo-4,5-dimethoxybenzoic acid.

    Reduction: Formation of 2-hydroxy-4,5-dimethoxyphenylmethanol.

    Substitution: Formation of 2-azido-4,5-dimethoxyphenylmethanol or 2-thio-4,5-dimethoxyphenylmethanol.

Scientific Research Applications

(2-Iodo-4,5-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Iodo-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and methoxy groups can influence its binding affinity and activity. The compound may exert its effects through modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

  • 2-Iodo-4,5-dimethoxybenzaldehyde
  • 2-Iodo-4,5-dimethoxybenzoic acid
  • 2-Azido-4,5-dimethoxyphenylmethanol

Comparison: (2-Iodo-4,5-dimethoxyphenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Properties

CAS No.

110451-87-1

Molecular Formula

C9H11IO3

Molecular Weight

294.09 g/mol

IUPAC Name

(2-iodo-4,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11IO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3

InChI Key

WHSKCCLPZHCCAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)I)OC

Origin of Product

United States

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